molecular formula C11H14O3 B7900970 Methyl 4-methoxy-2,3-dimethylbenzoate

Methyl 4-methoxy-2,3-dimethylbenzoate

Cat. No.: B7900970
M. Wt: 194.23 g/mol
InChI Key: WTVBDVKEZAAPBM-UHFFFAOYSA-N
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Description

Methyl 4-methoxy-2,3-dimethylbenzoate (CAS 5628-62-6) is an aromatic ester with the molecular formula C₁₁H₁₄O₃ and a molecular weight of 194.23 g/mol . This compound serves as a valuable synthetic intermediate and building block in organic chemistry, particularly in the exploration of novel bioactive molecules . Researchers value this compound for its role in medicinal chemistry, where substituted benzoate esters are key precursors in the synthesis of complex structures . Esters of this class are frequently utilized in the development of potential therapeutic agents, including analogs of lichen secondary metabolites which are being investigated for their anti-cancer properties . The structural motif of a multi-substituted benzoate ester is common in the search for new chemotypes that can modulate biological targets, such as those involved in cancer stem cell pathways . As a chemical reagent, it is typically characterized by a high purity level, reported to be 98% . Please note that this product is strictly for research purposes and is not intended for diagnostic or therapeutic uses. Not for human or veterinary consumption .

Properties

IUPAC Name

methyl 4-methoxy-2,3-dimethylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-7-8(2)10(13-3)6-5-9(7)11(12)14-4/h5-6H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTVBDVKEZAAPBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5628-62-6
Record name Methyl 4-methoxy-2,3-dimethylbenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5628-62-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-methoxy-2,3-dimethylbenzoate can be synthesized through the esterification of 4-methoxy-2,3-dimethylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to achieve the desired esterification .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methoxy-2,3-dimethylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-methoxy-2,3-dimethylbenzoate is utilized in various scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-methoxy-2,3-dimethylbenzoate involves its interaction with specific molecular targets and pathways. The methoxy and methyl groups on the benzene ring influence its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways, leading to specific biological effects .

Comparison with Similar Compounds

Substituted Methyl Benzoates with Varied Aromatic Substituents

The electronic and steric effects of substituents significantly influence physical properties and reactivity. Key examples include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key NMR Shifts (1H, δ) Applications/Notes Reference
Methyl 4-methoxy-2,3-dimethylbenzoate 4-OCH3, 2-CH3, 3-CH3 C11H14O3 194.09 63–65 7.73 (d), 6.72 (d) Research intermediate
Methyl 4-amino-2,3-dimethylbenzoate 4-NH2, 2-CH3, 3-CH3 C10H13NO2 179.21 Not reported Not available Potential pharmaceutical use
Methyl 5-bromo-2,3-dimethylbenzoate 5-Br, 2-CH3, 3-CH3 C10H11BrO2 243.10 Not reported Not available Halogenated synthesis target
Methyl 4,6-dihydroxy-2,3-dimethylbenzoate 4-OH, 6-OH, 2-CH3, 3-CH3 C10H12O4 196.20 Not reported Not available Antioxidant/pharmaceutical precursor

Key Observations :

  • Methoxy vs.
  • Bromo Substituents : Methyl 5-bromo-2,3-dimethylbenzoate’s bromine atom increases molecular weight and enables cross-coupling reactions, unlike the inert methoxy group .

Ester Group Variants: Methyl vs. Ethyl

The alkyl chain length in the ester group affects solubility and volatility:

Compound Name Ester Group Molecular Formula Boiling Point/Stability Notes Reference
This compound Methyl C11H14O3 Higher volatility due to shorter chain
Ethyl 4-methoxy-2,3-dimethylbenzoate Ethyl C12H16O3 Likely lower solubility in polar solvents

Key Observations :

  • Ethyl esters generally exhibit lower polarity and higher lipophilicity compared to methyl esters, impacting their utility in biological systems .

Parent Acid and Derivatives

The carboxylic acid precursor and hydroxylated analogs differ in acidity and stability:

Compound Name Functional Group pKa (Approx.) Stability Notes Reference
4-Methoxy-2,3-dimethylbenzoic acid COOH ~4.5 Prone to decarboxylation at high temps
This compound COOCH3 N/A Stable under standard conditions

Key Observations :

  • Esterification mitigates the acidity and reactivity of the carboxylic acid, enhancing shelf-life .

Agrochemical Derivatives

Sulfonylurea-based methyl benzoates (e.g., metsulfuron methyl ester) feature triazine moieties, enabling herbicidal activity through acetolactate synthase inhibition . These differ markedly from the target compound, which lacks bioactive heterocycles.

Biological Activity

Methyl 4-methoxy-2,3-dimethylbenzoate is an aromatic ester with notable biological activities. This compound, characterized by its methoxy and methyl substituents on the benzene ring, has been the subject of various studies highlighting its potential therapeutic applications. This article reviews its biological activity, including antimicrobial, anticancer, and antifungal properties, along with relevant case studies and research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₁₄O₃
  • Molecular Weight : 194.23 g/mol
  • Appearance : Solid at room temperature

The presence of methoxy and methyl groups in its structure influences its interaction with biological molecules, enhancing its pharmacological potential.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluating similar compounds found that derivatives with methoxy and methyl groups demonstrated effective inhibition against various bacterial strains.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus (MRSA)3.36 μg/mL
Pseudomonas aeruginosa1.67 μg/mL
Bacillus subtilis9.70 μg/mL
Candida albicans6.55 μg/mL

These findings suggest that this compound could be a candidate for developing new antimicrobial agents .

2. Anticancer Activity

The compound's potential as an anticancer agent has also been explored. In vitro studies have shown that related compounds can inhibit the growth of cancer cell lines, including HepG2 (liver cancer) and CCF-STTG1 (astrocytoma). The mechanism of action appears to involve the induction of apoptosis in tumor cells.

  • Case Study : In a study assessing the cytotoxic effects of various esters on cancer cells, this compound derivatives were found to reduce cell viability significantly at concentrations as low as 40 µM .
Cell Line IC50 (μM)
HepG2~30
CCF-STTG1~40

These results indicate a promising avenue for further research into its use as a chemotherapeutic agent.

3. Antifungal Activity

The compound has shown antifungal properties against several fungal strains. Its efficacy in inhibiting fungal growth makes it a candidate for further exploration in antifungal therapies.

Fungal Strain MIC (μg/mL)
Candida albicans6.55
Aspergillus nigerNotable inhibition observed

The biological activity of this compound can be attributed to its ability to interact with cellular targets through various biochemical pathways:

  • Hydrolysis : The ester bond can be hydrolyzed to release active carboxylic acids, which may exert biological effects.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds induce oxidative stress in microbial cells, leading to cell death.
  • Inhibition of Enzymatic Activity : Compounds with similar structures have been noted to inhibit key enzymes involved in cellular metabolism.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

  • Solubility : The compound is soluble in organic solvents such as chloroform and DMSO, which is beneficial for formulation in drug delivery systems.
  • Bioavailability : Further studies are needed to assess how well this compound is absorbed and metabolized in vivo.

Q & A

Q. What are the standard synthetic routes for Methyl 4-methoxy-2,3-dimethylbenzoate?

The compound is synthesized via (diacetoxyiodo)benzene-mediated C–H oxidation of benzylic acetals. A representative procedure involves reacting a benzylic acetal precursor under mild conditions (room temperature, 24 hours), yielding 98% of the product. Key steps include oxidation, esterification, and purification by column chromatography. Characterization via NMR and HRMS confirms structural integrity .

Q. How is this compound characterized experimentally?

Essential techniques include:

  • 1H/13C NMR : Peaks at δ 7.73 (d, J = 8.4 Hz) and δ 3.86 (s) confirm aromatic protons and methoxy groups, respectively.
  • HRMS : Observed m/z 194.0942 aligns with the calculated [M]+ (C11H14O3).
  • IR spectroscopy : Bands at 1686 cm⁻¹ (C=O stretch) and 1512 cm⁻¹ (aromatic C=C) validate functional groups .

Advanced Research Questions

Q. How can reaction conditions be optimized for C–H activation in synthesizing this compound?

Catalytic efficiency depends on oxidant choice (e.g., (diacetoxyiodo)benzene vs. metal catalysts), solvent polarity, and temperature. For example, using THF at 45°C improved yields in analogous triazine-based syntheses by stabilizing reactive intermediates .

Q. What are the stability and handling requirements for this compound?

Structurally related benzoic acid derivatives (e.g., 2,3-Dimethyl-4-methoxybenzoic acid) require storage in sealed, dry containers at room temperature due to sensitivity to moisture and oxidation. Personal protective equipment (gloves, goggles) is recommended to avoid irritation .

Q. How can computational methods predict the reactivity of this compound?

Density Functional Theory (DFT) calculations can model electron density distributions, particularly at the methoxy and ester groups, to predict sites for electrophilic substitution. Molecular docking studies may also explore potential biological interactions using SMILES notation (e.g., C11H14O3) .

Q. What factors influence regioselectivity in substitution reactions of methyl benzoate derivatives?

Substituent position (e.g., 4-methoxy vs. 2-methyl groups) and steric effects dictate reactivity. For example, electron-donating methoxy groups at the para position enhance ortho/para-directing effects, as seen in analogs like 4-Methoxy-2,5-dimethylbenzaldehyde .

Q. Are alternative synthetic pathways viable for this compound?

Multi-step routes involving LiAlH4 reduction, amine protection (e.g., Mtr-Cl), and MnO2 oxidation have been used for structurally similar indene carboxylates. These methods highlight the versatility of protecting group strategies in complex ester syntheses .

Q. How should researchers address contradictory spectroscopic data in structural elucidation?

Cross-validation using complementary techniques (e.g., 2D NMR, X-ray crystallography) resolves ambiguities. For instance, overlapping signals in 1H NMR can be clarified via COSY or HSQC experiments .

Q. What role do functional group transformations play in derivatizing this compound?

The ester group can undergo hydrolysis to carboxylic acids, while the methoxy group may be demethylated under acidic conditions. Such transformations enable access to bioactive analogs, as demonstrated in studies of methyl indene carboxylates .

Q. Can green chemistry principles be applied to its synthesis?

Solvent-free reactions or biodegradable solvents (e.g., cyclopentyl methyl ether) reduce environmental impact. Catalytic recyclability (e.g., MnO2 reuse) and atom economy in C–H activation routes align with sustainable practices .

Q. Notes

  • Structural analogs (e.g., 4-Methoxy-2,6-dimethylbenzaldehyde) provide comparative insights into reactivity and characterization .
  • Safety protocols (e.g., ventilation, PPE) are critical given the irritant properties of related compounds .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 4-methoxy-2,3-dimethylbenzoate
Reactant of Route 2
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